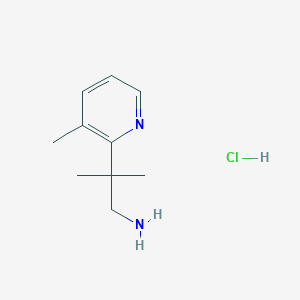![molecular formula C27H25N5O6 B2616966 (Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534579-18-5](/img/structure/B2616966.png)
(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of dipyrido[1,2-a:2’,3’-d]pyrimidine, which is a type of heterocyclic compound. These types of compounds often exhibit interesting biological activities, which is why they are frequently studied in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dipyridopyrimidine core, the introduction of the cyclohexyl group, and the formation of the imino and carboxylate functionalities. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dipyridopyrimidine core would likely contribute to the rigidity of the molecule, while the cyclohexyl and ethyl groups would add some flexibility .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the imino group could participate in condensation reactions, and the carboxylate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the solvent used, and its melting point would depend on its purity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
1. Synthesis of Heterocyclic Compounds
A number of studies have focused on synthesizing heterocyclic compounds using related precursors. These studies involve the creation of compounds by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives or cyanoacrylate derivatives, leading to the formation of various iminothiazolopyridine and thiazolo[3,2-a]pyridine derivatives. Such methodologies demonstrate the versatility of related compounds in synthesizing heterocyclic frameworks with potential biological activity (H. M. Mohamed, 2021).
2. Coordination to Transition Metals
Another area of research involves the synthesis and characterization of bulky aryl-substituted acyclic imino-N-heterocyclic carbene and its coordination to early transition metals. This work highlights the application of similar compounds in creating metal halide complexes, which were tested as catalysts for ethylene polymerization, showing significant activity (T. Larocque et al., 2011).
3. Five-Component Cascade Reactions
The synthesis of N-fused heterocyclic compounds through five-component cascade reactions demonstrates the compound's utility in constructing complex heterocyclic systems efficiently. This approach utilizes cyanoacetohydrazide, 4-nitroacetophenone, and various diamines, showcasing the compound's role in facilitating multistep synthetic processes (H. Hosseini & M. Bayat, 2019).
Potential Biological Activities
1. Anticancer Activity
Research on the synthesis of new heterocycles using thiophene incorporated thioureido substituent as precursors has highlighted the potential anticancer activity of synthesized compounds. This indicates that related compounds could serve as precursors for developing new anticancer agents, with some derivatives displaying potent activity against specific human cancer cell lines (M. Abdel-Motaal et al., 2020).
Direcciones Futuras
Dipyridopyrimidine derivatives are a rich area of study in medicinal chemistry, and new compounds with this core structure are continually being synthesized and evaluated for their biological activity. This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceuticals .
Propiedades
IUPAC Name |
ethyl 7-cyclohexyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O6/c1-2-38-27(35)21-16-20-23(28-22-13-6-7-14-30(22)26(20)34)31(18-10-4-3-5-11-18)24(21)29-25(33)17-9-8-12-19(15-17)32(36)37/h6-9,12-16,18H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSYBGLELCZMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)
![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)





![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)




![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2616905.png)
